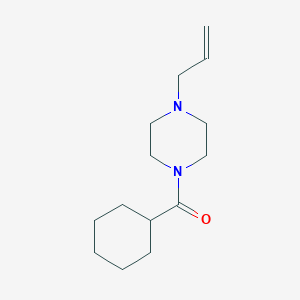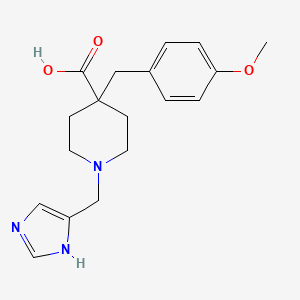
(4-ALLYLPIPERAZINO)(CYCLOHEXYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Allylpiperazino)(cyclohexyl)methanone is a chemical compound with the molecular formula C14H24N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allylpiperazino)(cyclohexyl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-Allylpiperazino)(cyclohexyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (4-Allylpiperazino)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, leading to inhibition or activation of specific pathways. The allyl group may also play a role in the compound’s activity by facilitating binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Another piperazine derivative with similar structural features.
Cyclohexyl(phenyl)methanone: A compound with a similar cyclohexyl group but different substituents on the piperazine ring
Uniqueness
(4-Allylpiperazino)(cyclohexyl)methanone is unique due to the presence of both an allyl group and a cyclohexyl group, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
cyclohexyl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h2,13H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJWYUFMQDIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-fluorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5387957.png)

![3-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5387972.png)
![Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B5387978.png)
![1-isobutyryl-4-({2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5387982.png)
![2-{[(CYCLOHEXYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5387984.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5387988.png)
![4-CHLORO-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B5387994.png)
![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5388002.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5388012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydrofuran-2-carboxamide](/img/structure/B5388031.png)
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5388035.png)
![5-Amino-7-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B5388043.png)
![N-(3-methoxybenzyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5388046.png)
